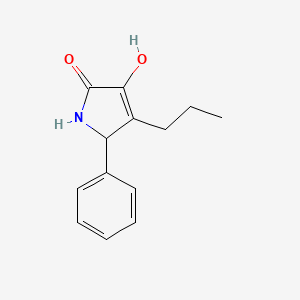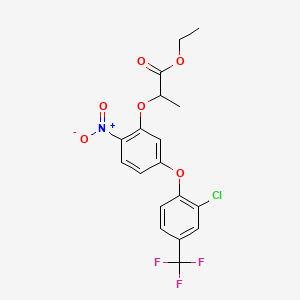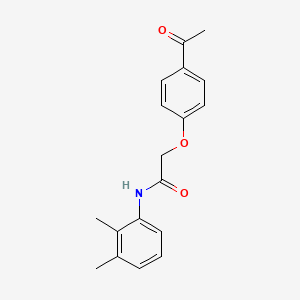
Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nonyl-substituted amines with α,β-unsaturated esters in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.
Applications De Recherche Scientifique
Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its nonyl group can interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-octyl-4,5-dihydro-1H-imidazol-1-yl)propanoate
- Methyl 3-(2-decyl-4,5-dihydro-1H-imidazol-1-yl)propanoate
Uniqueness
Methyl 3-(2-nonyl-4,5-dihydro-1H-imidazol-1-yl)propanoate is unique due to its specific nonyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the nonyl chain can influence its solubility, membrane permeability, and overall reactivity, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
51833-18-2 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
methyl 3-(2-nonyl-4,5-dihydroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C16H30N2O2/c1-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16(19)20-2/h3-14H2,1-2H3 |
Clé InChI |
LEANIXQVTGXBIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NCCN1CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


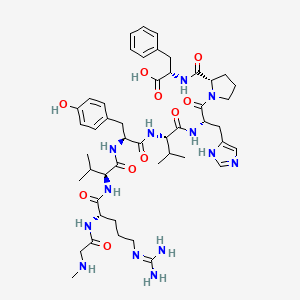

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

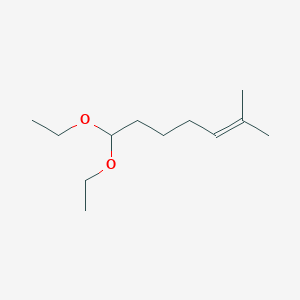
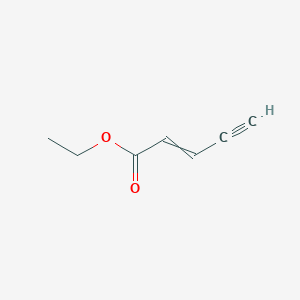
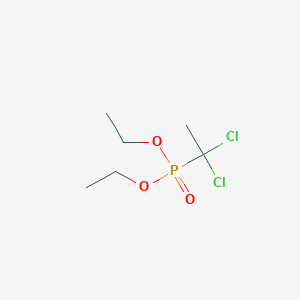
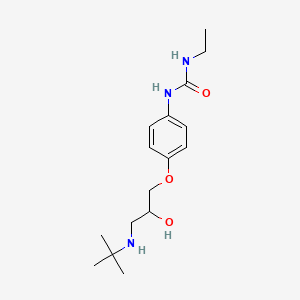

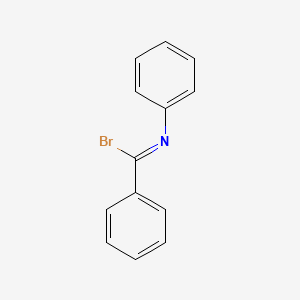
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
